(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone
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Description
Synthesis Analysis
The synthesis of this compound could potentially involve the use of pyrrolidine and pyridazinone scaffolds . Pyrrolidine rings can be constructed from different cyclic or acyclic precursors . Pyridazin-3(2H)-ones can be synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, a six-membered pyridazine ring, and a five-membered isoxazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially include functionalization of the pyrrolidine and pyridazinone rings . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .Future Directions
The future directions for this compound could potentially involve further exploration of its pharmacological activities and the development of new drugs based on its structure . The pyrrolidine and pyridazinone scaffolds in its structure make it a promising candidate for the design of new compounds with different biological profiles .
Mechanism of Action
Target of Action
It’s known that pyridazin-3(2h)-one derivatives, which this compound is a part of, have attracted the attention of medicinal chemists due to their diverse pharmacological activities . These compounds have been reported to possess widespread pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Mode of Action
The easy functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs . This suggests that the compound could interact with its targets in a variety of ways, depending on the specific functional groups present.
Biochemical Pathways
Given the diverse pharmacological activities of pyridazin-3(2h)-one derivatives , it can be inferred that this compound may affect multiple biochemical pathways. These could potentially include pathways related to hypertension, platelet aggregation, cardiac function, pain perception, inflammation, nociception, and ulcer formation.
Result of Action
Given the diverse pharmacological activities of pyridazin-3(2h)-one derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-10-8-12(18-23-10)15(21)20-7-6-11(9-20)22-14-5-4-13(16-17-14)19(2)3/h4-5,8,11H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKFTKHIKRSCGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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